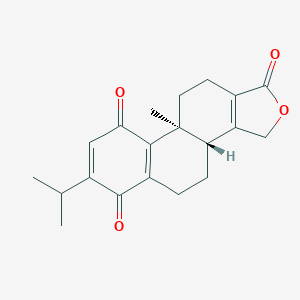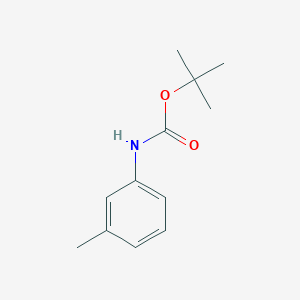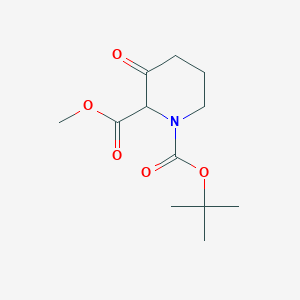
2-(2-(Piperazin-1-yl)ethoxy)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Piperazin-1-yl)ethoxy)acetonitrile is a chemical compound with the molecular formula C8H15N3O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Piperazin-1-yl)ethoxy)acetonitrile typically involves the reaction of piperazine with ethylene oxide, followed by the introduction of a nitrile group. One common method includes the following steps:
Reaction of Piperazine with Ethylene Oxide: Piperazine reacts with ethylene oxide under basic conditions to form 2-(piperazin-1-yl)ethanol.
Introduction of Nitrile Group: The hydroxyl group of 2-(piperazin-1-yl)ethanol is then converted to a nitrile group using reagents such as cyanogen bromide or sodium cyanide.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Piperazin-1-yl)ethoxy)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group or the piperazine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(2-(Piperazin-1-yl)ethoxy)acetonitrile is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical structures.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can be used to modify proteins or nucleic acids, aiding in the study of biochemical pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological or psychiatric conditions.
Industry
Industrially, this compound is used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for creating materials with specific characteristics, such as enhanced durability or reactivity.
Mecanismo De Acción
The mechanism of action of 2-(2-(Piperazin-1-yl)ethoxy)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and influencing biochemical pathways. For example, it may inhibit or activate specific enzymes, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
[2-(Piperazin-1-yl)ethanol]: A precursor in the synthesis of 2-(2-(Piperazin-1-yl)ethoxy)acetonitrile.
[2-(Piperazin-1-yl)acetonitrile]: A similar compound with a different substitution pattern on the piperazine ring.
[4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES)]: A buffering agent with a piperazine ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in multiple fields make it a versatile compound.
Propiedades
Número CAS |
197968-59-5 |
|---|---|
Fórmula molecular |
C8H15N3O |
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
2-(2-piperazin-1-ylethoxy)acetonitrile |
InChI |
InChI=1S/C8H15N3O/c9-1-7-12-8-6-11-4-2-10-3-5-11/h10H,2-8H2 |
Clave InChI |
BOYYEFKLRCHMJF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCOCC#N |
SMILES canónico |
C1CN(CCN1)CCOCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Benzo[b]thiophene-5-acetic acid](/img/structure/B172265.png)




![Thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B172288.png)



